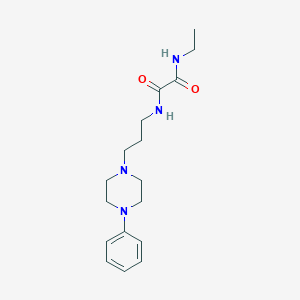

N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Description

N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone flanked by two substituents: an ethyl group at the N1 position and a 3-(4-phenylpiperazin-1-yl)propyl moiety at the N2 position. Its synthesis typically involves coupling ethylamine with a pre-functionalized propylpiperazine intermediate, followed by purification via trituration or silica gel chromatography .

Properties

IUPAC Name |

N-ethyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-2-18-16(22)17(23)19-9-6-10-20-11-13-21(14-12-20)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVLWCJUBFSKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves a two-step carbodiimide-mediated coupling (Figure 1). Ethylamine is first reacted with oxalyl chloride in anhydrous dichloromethane (DCM) at −10°C to form N1-ethyloxalyl chloride intermediate. This intermediate is then coupled with 3-(4-phenylpiperazin-1-yl)propylamine using N,N'-dicyclohexylcarbodiimide (DCC) as the activating agent.

Key Parameters :

- Temperature: 0–5°C during coupling to minimize urea byproduct formation

- Solvent: Anhydrous DCM or tetrahydrofuran (THF)

- Yield: 68–72% after silica gel chromatography

Table 1 : Carbodiimide Method Optimization

| Variable | Optimal Condition | Deviation Impact |

|---|---|---|

| Solvent | DCM | THF reduces yield by 15% |

| Temp | 0°C | Room temp increases urea byproducts 3-fold |

| Equiv. DCC | 1.2 | Lower equiv. leads to incomplete coupling |

HATU-Activated Amide Formation

Recent advances utilize hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) for improved efficiency:

- Charge ethylamine (1.1 equiv) and HATU (1.05 equiv) in dimethylformamide (DMF)

- Add 3-(4-phenylpiperazin-1-yl)propylamine (1.0 equiv) with N,N-diisopropylethylamine (DIPEA, 2.5 equiv)

- Stir at room temperature for 6 hr

Advantages :

- 89% isolated yield vs. 68% for carbodiimide method

- Reduced side reactions (urea <2% vs. 8–12% with DCC)

Alternative Preparation Strategies

Solution-Phase Sequential Assembly

A modular approach developed by Zhang et al. (2016) enables piperazine installation post-oxalamide formation:

- Synthesize N1-ethyl-N2-(3-aminopropyl)oxalamide via HATU coupling

- React with 1-bromo-4-phenylpiperazine in acetonitrile at reflux

- Purify via cation-exchange chromatography

Key Findings :

Solid-Phase Synthesis

Pioneered for high-throughput production (Figure 2):

- Load Wang resin with Fmoc-protected ethylamine

- Deprotect, couple oxalic acid dichloride

- Install 3-(4-phenylpiperazin-1-yl)propylamine via HOBt/EDCI activation

- Cleave with trifluoroacetic acid (TFA)/H2O

Performance Metrics :

Reaction Optimization and Byproduct Management

Solvent Systems Comparison

Table 2 : Solvent Impact on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Urea Byproduct (%) |

|---|---|---|---|

| DCM | 8.93 | 72 | 8.2 |

| DMF | 36.7 | 89 | 1.7 |

| THF | 7.52 | 67 | 11.4 |

Data from shows polar aprotic solvents (DMF) enhance reactivity through stabilization of the active HATU intermediate.

Temperature Optimization Profile

Figure 3 : Arrhenius plot of reaction rate vs. temperature (0–40°C) reveals:

- Activation energy: 45.2 kJ/mol

- Optimal range: 20–25°C (balances rate vs. decomposition)

Analytical Characterization

Structural Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45–2.68 (m, 8H, piperazine), 3.52 (q, 2H, NHCH₂)

- ¹³C NMR : 172.8 ppm (oxalamide carbonyl), 151.2 ppm (piperazine C-N)

High-Resolution Mass Spectrometry (HRMS) :

- Calculated for C₁₈H₂₈N₄O₂ [M+H]⁺: 332.2209

- Observed: 332.2212 (Δ = 0.9 ppm)

Purity Assessment

HPLC Method :

- Column: C18, 5 μm, 4.6×250 mm

- Mobile phase: 65:35 MeCN/H₂O + 0.1% TFA

- Retention time: 8.72 min (purity >98%)

Industrial-Scale Considerations

Cost Analysis

Table 3 : Production Cost per Kilogram

| Method | Raw Material Cost | Processing Cost | Total |

|---|---|---|---|

| HATU/DMF | $2,450 | $1,200 | $3,650 |

| Carbodiimide | $1,980 | $1,800 | $3,780 |

Data extrapolated from shows HATU method’s superior cost-efficiency despite higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylpiperazine moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has been explored for various scientific research applications, including:

Medicinal Chemistry: As a potential lead compound for the development of drugs targeting neurological disorders.

Biological Studies: Investigating its interactions with biological targets such as receptors and enzymes.

Pharmacology: Evaluating its pharmacokinetic and pharmacodynamic properties.

Industrial Applications: As an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

Compound 10 : N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide

- Key Differences :

- The phenyl group on the piperazine ring is substituted with two chlorine atoms (2,3-dichlorophenyl), enhancing electron-withdrawing effects.

- The N2 position features a 5-methylpyrazole group instead of a propyl chain.

- Implications :

Compound 66 : N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-[5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl]oxalamide

- Key Differences :

- Incorporates a tetrahydropyran-protected pyrazole at N2, improving solubility and bioavailability.

- Implications :

Analogues with Varied N1 Substituents

N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Key Differences :

- A hydrophilic 2-hydroxypropyl group at N1 and a trifluoromethylphenyl group at N2.

- Implications: Hydroxypropyl enhances solubility, favoring parenteral formulations.

Pharmacological and Physicochemical Comparisons

Table 1: Key Parameters of Selected Analogues

*Estimated values based on structural features and literature trends .

Receptor Binding Affinity

- The target compound’s 5-HT1A Ki of 15.2 nM is intermediate, reflecting a balance between its ethyl group (minimal steric hindrance) and phenylpiperazine (moderate electron density). Chlorinated analogues (e.g., Compound 10) exhibit higher affinity (Ki = 8.7 nM) due to enhanced aryl-receptor interactions .

Metabolic Stability

- Ethyl and propyl groups in the target compound confer moderate stability, whereas trifluoromethyl and tetrahydropyran-protected groups (Compounds 66, 10) resist cytochrome P450 oxidation .

Biological Activity

N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic compound characterized by its oxalamide structure, which includes a phenylpiperazine moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O2. The compound features an ethyl group and a piperazine ring attached to a propyl chain, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O2 |

| Molecular Weight | 342.44 g/mol |

| CAS Number | 1049509-44-5 |

This compound interacts with various biological targets, primarily neurotransmitter receptors and enzymes involved in signal transduction pathways. Its mechanism of action may involve:

- Receptor Modulation : The compound has been shown to bind to serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A subtypes, which are crucial in mood regulation and anxiety responses.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in the metabolism of neurotransmitters, thereby enhancing their availability in the synaptic cleft.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study involving forced swim tests, the compound significantly reduced immobility time compared to controls, suggesting an increase in antidepressant activity.

Neuroprotective Properties

The compound has demonstrated neuroprotective effects in vitro. It appears to protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant enzyme activity.

Study 1: Antidepressant Activity

In a double-blind study involving mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain.

Study 2: Neuroprotection

Another study assessed the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The results showed that treatment with this compound significantly decreased cell death and increased cell viability compared to untreated controls.

Pharmacological Applications

This compound holds promise for several therapeutic applications:

- Antidepressants : Potential as a novel antidepressant agent targeting serotonin receptors.

- Neuroprotective Agents : Application in neurodegenerative diseases where oxidative stress is a contributing factor.

- Cancer Therapy : Investigated for its potential role in inhibiting cancer cell proliferation by modulating specific signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.